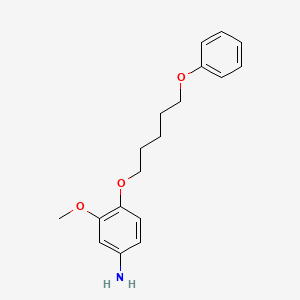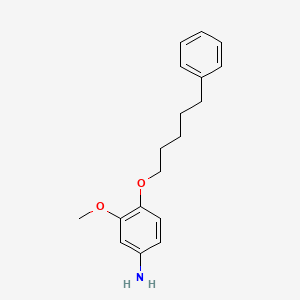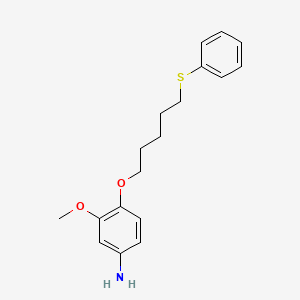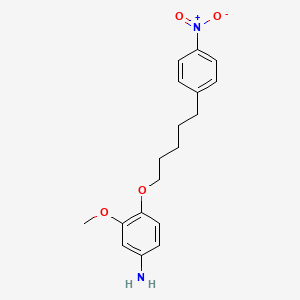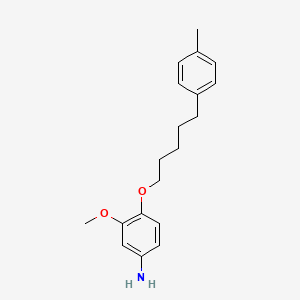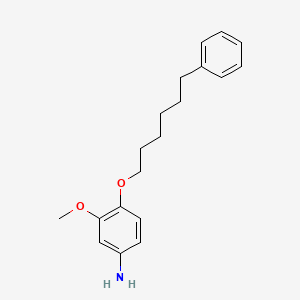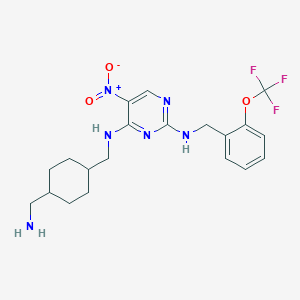
Inhibiteur de PKC-thêta
Vue d'ensemble
Description
PKC-theta inhibitor is a useful research compound. Its molecular formula is C20H25F3N6O3 and its molecular weight is 454.4 g/mol. The purity is usually >98% (or refer to the Certificate of Analysis).
The exact mass of the compound PKC-theta inhibitor is 454.194 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
BenchChem offers high-quality PKC-theta inhibitor suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PKC-theta inhibitor including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Traitement du cancer
PKC-thêta joue un rôle important dans l'activation et la prolifération des lymphocytes T, qui sont essentielles dans la progression du cancer. Les inhibiteurs ciblant PKC-thêta peuvent perturber ces processus, ce qui pourrait arrêter la croissance tumorale et les métastases. Par exemple, le ciblage sélectif de la translocation nucléaire de PKC-thêta s'est avéré prometteur pour réduire les signatures géniques mésenchymateuses et revigorer les lymphocytes T CD8+ dysfonctionnels dans les cancers résistants à l'immunothérapie . De plus, les fonctions émergentes de PKC-thêta dans divers cancers suggèrent que son inhibition pourrait entraîner une prolifération, une migration et une invasion cellulaires aberrantes, atténuant ainsi le phénotype malin .
Maladies neurologiques
Les inhibiteurs de PKC-thêta ont été impliqués dans le traitement des maladies neurologiques. Le rôle de l'enzyme dans la fonction des lymphocytes T suggère que son inhibition pourrait moduler les réponses inflammatoires dans le système nerveux central. Cette modulation a des implications thérapeutiques potentielles pour des maladies comme la maladie d'Alzheimer, où la dysrégulation de PKC-thêta est liée à un dysfonctionnement synaptique et à un déclin cognitif .
Maladies cardiovasculaires
Dans les maladies cardiovasculaires, PKC-thêta est impliqué dans les réponses cardiaques et le remodelage. Son inhibition pourrait réguler ces processus, offrant une stratégie thérapeutique pour des affections comme l'insuffisance cardiaque et les complications cardiovasculaires induites par l'hyperglycémie .
Immunothérapie
Les inhibiteurs de PKC-thêta ont été étudiés pour leur rôle dans l'amélioration de l'efficacité des immunothérapies. En inhibant sélectivement PKC-thêta, les chercheurs visent à réduire la résistance aux traitements d'immunothérapie, en particulier dans les cancers métastatiques . Cette approche pourrait revigorer les lymphocytes T qui sont devenus dysfonctionnels en raison de la progression chronique du cancer.
Régulation des lymphocytes T
La régulation de l'activation et de la différenciation des lymphocytes T est un aspect essentiel de la réponse immunitaire. Les inhibiteurs de PKC-thêta peuvent moduler le comportement des lymphocytes T, influençant à la fois les fonctions des lymphocytes T effecteurs et régulateurs. Cette modulation est essentielle pour maintenir l'homéostasie immunitaire et prévenir les réponses auto-immunes .
Maladies inflammatoires
Le rôle de PKC-thêta dans l'activation des lymphocytes T s'étend également aux maladies inflammatoires. Son inhibition pourrait supprimer les réponses des lymphocytes T inflammatoires tout en améliorant la fonction suppressive des lymphocytes T régulateurs (Tregs), offrant une approche thérapeutique double pour le traitement des affections auto-immunes et inflammatoires .
Mécanisme D'action
Target of Action
The primary target of PKC-theta inhibitors is Protein Kinase C theta (PKCθ) . PKCθ is a serine/threonine kinase that belongs to the novel PKC subfamily . It plays a critical role in several essential cellular processes such as survival, proliferation, and differentiation . PKCθ is also a key player in carcinogenesis, exerting both promotive and suppressive effects on tumor cell growth and metastasis .
Mode of Action
PKC-theta inhibitors, like Compound 20 (C20), selectively inhibit the nuclear translocation of PKCθ . PKCθ inhibitors block the catalytic activity of PKC enzymes, such as PKCα, PKCβ, PKCθ, and PKCδ . This inhibition leads to the suppression of pathways like PKC/ERK1/2 and PKC/NF-κB .
Biochemical Pathways
PKCθ is involved in multiple signal transduction pathways that turn environmental cues into cellular actions . PKCθ controls T cell activation, survival, and differentiation . Inhibition of PKCθ leads to a significant reduction in the number of immune cells infiltrating the heart, as well as necrosis and fibrosis .
Pharmacokinetics
One study showed that pkcθ inhibitor 1 inhibits il-2 production in vivo with an ic50 of 019 μM . This suggests that PKCθ inhibitors can effectively penetrate tissues and reach their target cells.
Result of Action
The inhibition of PKCθ leads to a significant reduction in the number of immune cells infiltrating the heart, as well as necrosis and fibrosis . This results in a reduction of symptoms in a mouse model of multiple sclerosis . In cancer, high PKCθ expression leads to aberrant cell proliferation, migration, and invasion, resulting in a malignant phenotype . The inhibition of PKCθ can reduce these effects .
Analyse Biochimique
Biochemical Properties
PKC-theta inhibitors interact with various enzymes, proteins, and biomolecules to exert their effects. One such inhibitor, EXS4318, has shown high selectivity and potency against PKC-theta. This inhibitor binds to the catalytic domain of PKC-theta, preventing its activation and subsequent phosphorylation of downstream targets. The interaction between PKC-theta inhibitors and PKC-theta is highly specific, minimizing off-target effects and ensuring effective modulation of T-cell function .
Cellular Effects
PKC-theta inhibitors have significant effects on various cell types and cellular processes. In T-cells, these inhibitors downregulate the production of interleukin-2 (IL-2) by inhibiting the activation of transcription factors such as nuclear factor-kappa B (NF-kappa B) and nuclear factor of activated T-cells (NF-AT). This results in reduced T-cell proliferation and activation, which is beneficial in treating autoimmune diseases . Additionally, PKC-theta inhibitors can modulate the balance between regulatory T-cells (Tregs) and effector T-cells (Teffs), further influencing immune responses .
Molecular Mechanism
The molecular mechanism of PKC-theta inhibitors involves binding to the catalytic domain of PKC-theta, preventing its activation by diacylglycerol and phosphatidylserine. This inhibition blocks the phosphorylation of downstream targets, such as CARMA/BCL10/MALT (CBM) signaling complex, which is essential for T-cell activation . By inhibiting PKC-theta, these inhibitors reduce the activation of transcription factors NF-kappa B and NF-AT, leading to decreased IL-2 production and T-cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PKC-theta inhibitors can vary over time. Studies have shown that these inhibitors maintain their stability and potency over extended periods, ensuring consistent modulation of T-cell function . Long-term exposure to PKC-theta inhibitors has been observed to result in sustained suppression of T-cell activation and proliferation, with minimal degradation of the compound .
Dosage Effects in Animal Models
The effects of PKC-theta inhibitors in animal models vary with different dosages. At low doses, these inhibitors effectively reduce T-cell activation and proliferation without causing significant adverse effects . At higher doses, PKC-theta inhibitors may exhibit toxic effects, such as impaired immune responses and increased susceptibility to infections . It is crucial to determine the optimal dosage to balance therapeutic efficacy and safety.
Metabolic Pathways
PKC-theta inhibitors are involved in various metabolic pathways, including the inhibition of glycolysis and the tricarboxylic acid (TCA) cycle. These inhibitors also affect the pentose phosphate pathway, fatty acid oxidation, and cholesterol transport . By modulating these metabolic pathways, PKC-theta inhibitors can influence cellular energy production and overall metabolic flux .
Transport and Distribution
PKC-theta inhibitors are transported and distributed within cells and tissues through specific transporters and binding proteins. These inhibitors localize primarily in T-cells, where they exert their effects on T-cell activation and function . The distribution of PKC-theta inhibitors within tissues is influenced by their binding affinity to PKC-theta and other cellular components .
Subcellular Localization
The subcellular localization of PKC-theta inhibitors is primarily within the cytoplasm and at the immunological synapse, where PKC-theta is activated. These inhibitors target the catalytic domain of PKC-theta, preventing its translocation to the plasma membrane and subsequent activation . By inhibiting PKC-theta at these specific subcellular locations, these inhibitors effectively modulate T-cell activation and immune responses .
Propriétés
IUPAC Name |
4-N-[[4-(aminomethyl)cyclohexyl]methyl]-5-nitro-2-N-[[2-(trifluoromethoxy)phenyl]methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N6O3/c21-20(22,23)32-17-4-2-1-3-15(17)11-26-19-27-12-16(29(30)31)18(28-19)25-10-14-7-5-13(9-24)6-8-14/h1-4,12-14H,5-11,24H2,(H2,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOWATVSFKRXRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)CNC2=NC(=NC=C2[N+](=O)[O-])NCC3=CC=CC=C3OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


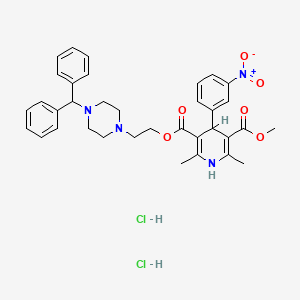
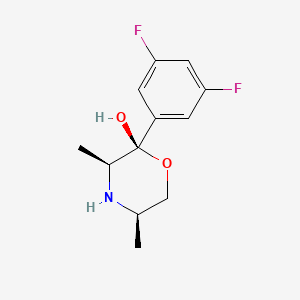
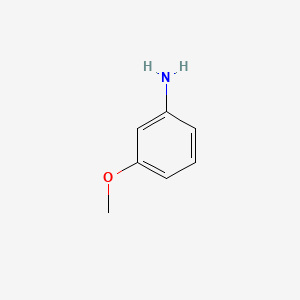
![[4-(3-ethylheptoxy)-3-methoxyphenyl]azanium;chloride](/img/structure/B1676026.png)
![3-methoxy-4-[3-(4-methoxyphenoxy)propoxy]aniline](/img/structure/B1676030.png)
![methanesulfonate;[3-methoxy-4-(5-phenylmethoxypentoxy)phenyl]azanium](/img/structure/B1676033.png)
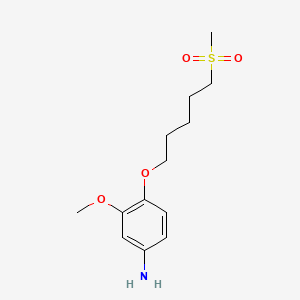
![4-[5-(4-chlorophenyl)sulfanylpentoxy]-3-methoxyaniline](/img/structure/B1676036.png)
